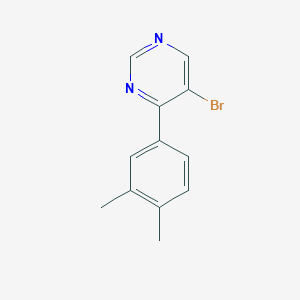

5-Bromo-4-(3,4-dimethylphenyl)pyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Heterocycles in Organic Chemistry and Materials Science

Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the chemistry of life and the development of functional materials. Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1), and numerous coenzymes, highlighting their indispensable role in biological systems. nih.gov This inherent biological relevance has driven extensive research into synthetic pyrimidine analogues for therapeutic applications.

In the realm of medicinal chemistry, the pyrimidine core is a privileged scaffold, found in a wide array of approved drugs with diverse pharmacological activities. researchgate.net These include anticancer agents, antivirals, antibacterials, and cardiovascular drugs. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the ring system itself can engage in π-stacking interactions, enabling these molecules to bind effectively to biological targets such as enzymes and receptors. nih.gov

The applications of pyrimidine heterocycles extend beyond medicine into the field of materials science. The electron-deficient nature of the pyrimidine ring, coupled with its rigid and planar structure, makes it an attractive building block for the construction of organic electronic materials. Pyrimidine-containing polymers and small molecules have been investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components of functional dyes and sensors. Their ability to be readily functionalized allows for the fine-tuning of their electronic and photophysical properties.

Overview of Halogenated Pyrimidines as Synthetic Intermediates

Halogenated pyrimidines, particularly those bearing bromine or iodine atoms, are highly valuable and versatile intermediates in organic synthesis. The presence of a halogen atom on the pyrimidine ring provides a reactive handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors.

The bromo-substituent at the 5-position of the pyrimidine ring, as seen in the subject compound, is particularly useful for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. rsc.orgillinois.eduresearchgate.net These methodologies are cornerstones of modern organic synthesis, offering reliable and efficient routes to biaryl compounds, acetylenic derivatives, and N- and O-arylated products, respectively. The reactivity of the C-Br bond in these reactions is well-established, making 5-bromopyrimidines sought-after starting materials in drug discovery and development programs. mdpi.com

The strategic placement of a bromine atom allows for the late-stage functionalization of the pyrimidine core, a tactic often employed in medicinal chemistry to generate libraries of analogues for structure-activity relationship (SAR) studies. This approach enables the rapid exploration of the chemical space around a core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

The table below summarizes some common cross-coupling reactions involving 5-bromopyrimidines:

| Reaction Name | Reactant | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd catalyst, Base | 5-Arylpyrimidine |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | 5-Alkynylpyrimidine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | 5-Aminopyrimidine |

| Heck Coupling | Alkene | Pd catalyst, Base | 5-Alkenylpyrimidine |

Research Trajectories and Academic Objectives for 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine

Given the established importance of the pyrimidine core and the synthetic utility of the 5-bromo substituent, the research trajectories for this compound can be logically inferred. The primary academic objectives would likely focus on its application as a key building block in the synthesis of novel compounds with potential biological activity.

Synthesis and Derivatization: A foundational research objective would be the development of an efficient and scalable synthesis of this compound itself. Following its synthesis, a key research trajectory would involve its use in a variety of cross-coupling reactions to generate a library of novel 4-(3,4-dimethylphenyl)pyrimidine derivatives.

The following table outlines potential derivatization pathways for this compound:

| Reaction Type | Example Reactant | Potential Product Structure |

| Suzuki Coupling | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-(3,4-dimethylphenyl)pyrimidine |

| Sonogashira Coupling | Phenylacetylene | 5-(Phenylethynyl)-4-(3,4-dimethylphenyl)pyrimidine |

| Buchwald-Hartwig Amination | Morpholine | 4-(Morpholin-4-yl)-5-(3,4-dimethylphenyl)pyrimidine |

Medicinal Chemistry Explorations: A significant research trajectory would be the exploration of the biological activities of the derivatives of this compound. The 4-aryl-pyrimidine scaffold is a known pharmacophore in various kinase inhibitors. nih.gov Therefore, research could be directed towards synthesizing and screening novel compounds for their inhibitory activity against specific kinases implicated in cancer or inflammatory diseases. The 3,4-dimethylphenyl group provides a specific lipophilic substitution pattern that could influence the binding affinity and selectivity of these potential inhibitors.

Materials Science Applications: While less common for this specific substitution pattern, another potential research avenue could be the incorporation of this molecule into larger conjugated systems for applications in materials science. The rigid pyrimidine core and the potential for extended conjugation through derivatization at the 5-position could lead to materials with interesting photophysical or electronic properties.

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-bromo-4-(3,4-dimethylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-3-4-10(5-9(8)2)12-11(13)6-14-7-15-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVXESWZRHOVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=NC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650013 | |

| Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-38-8 | |

| Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 4 3,4 Dimethylphenyl Pyrimidine and Its Derivatives

Targeted Synthesis of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine

The direct synthesis of this compound can be efficiently achieved through a combination of cross-coupling and halogenation reactions on a pre-formed pyrimidine (B1678525) ring. These methods offer high regioselectivity and are amenable to a wide range of substrates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction is highly applicable to the synthesis of 4-arylpyrimidines. A plausible and efficient route to this compound involves the regioselective Suzuki-Miyaura coupling of a dihalopyrimidine with (3,4-dimethylphenyl)boronic acid.

The reactivity of halogens on the pyrimidine ring in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl, and the reactivity of different positions on the pyrimidine ring is typically C4/C6 > C2 > C5. rsc.org This differential reactivity allows for the selective substitution of halogens. For the synthesis of the target molecule, a suitable starting material would be a 5-bromo-4-halopyrimidine, such as 5-bromo-4-chloropyrimidine (B1279914). The chlorine atom at the C4 position is more reactive towards Suzuki-Miyaura coupling than the bromine atom at the C5 position. mdpi.comnih.gov

The reaction would proceed by the palladium-catalyzed coupling of 5-bromo-4-chloropyrimidine with (3,4-dimethylphenyl)boronic acid in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. Commonly used catalytic systems include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands like XPhos. mdpi.comnih.gov A variety of bases can be employed, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being common choices. mdpi.com The reaction is typically carried out in a solvent system such as a mixture of 1,4-dioxane (B91453) and water. mdpi.com

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-95 | Good to Excellent | mdpi.com |

| Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 100 | High | nih.gov |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80-100 | Good | researchgate.net |

This table presents typical conditions for Suzuki-Miyaura coupling reactions involving aryl halides and boronic acids, which can be adapted for the synthesis of this compound.

Strategies for Bromination and Arylation of Pyrimidine Scaffolds

An alternative approach to the target molecule involves first introducing the 3,4-dimethylphenyl group at the 4-position of the pyrimidine ring, followed by bromination at the 5-position.

The initial arylation can be achieved via a Suzuki-Miyaura coupling of a 4-chloropyrimidine (B154816) with (3,4-dimethylphenyl)boronic acid. Once 4-(3,4-dimethylphenyl)pyrimidine is obtained, the next step is the regioselective bromination at the C5 position. The pyrimidine ring is generally electron-deficient, which can make electrophilic aromatic substitution challenging. However, the C5 position is the most susceptible to electrophilic attack.

A common and effective reagent for the bromination of aromatic and heteroaromatic compounds is N-Bromosuccinimide (NBS). manac-inc.co.jporganic-chemistry.orgmasterorganicchemistry.com The reaction is often carried out in a suitable solvent such as chloroform, carbon tetrachloride, or acetonitrile. youtube.com The reactivity of the substrate can be enhanced by the presence of a radical initiator like benzoyl peroxide or by UV irradiation, particularly for allylic or benzylic brominations. masterorganicchemistry.comyoutube.com For the bromination of the pyrimidine ring, the reaction conditions would need to be optimized to achieve selective bromination at the C5 position without side reactions. Other brominating agents that can be considered include bromine (Br₂) in the presence of a Lewis acid or in an acidic medium. nih.gov

General Pyrimidine Ring Construction Strategies Applicable to Analogues

For the synthesis of analogues of this compound with variations in the substitution pattern, building the pyrimidine ring from acyclic precursors is a versatile approach. These methods allow for the introduction of desired substituents at specific positions from the outset.

Cyclization Reactions with Carbonyl and Nitrogen-Containing Reagents

A fundamental and widely used method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine. organic-chemistry.org To synthesize analogues of the target molecule, a β-dicarbonyl compound bearing the 3,4-dimethylphenyl group would be a key intermediate.

For instance, a 1-(3,4-dimethylphenyl)-1,3-butanedione could be reacted with an appropriate amidine. The choice of the amidine would determine the substituent at the 2-position of the pyrimidine ring. To obtain a pyrimidine with no substituent at the 2-position, formamidine (B1211174) can be used. The condensation reaction is typically carried out under basic or acidic conditions.

| 1,3-Dicarbonyl Precursor | N-C-N Reagent | Product |

| 1-(3,4-dimethylphenyl)-1,3-butanedione | Formamidine | 4-(3,4-dimethylphenyl)-6-methylpyrimidine |

| Diethyl (3,4-dimethylbenzoyl)malonate | Urea | 4-(3,4-dimethylphenyl)-6-hydroxy-2(1H)-pyrimidinone |

This approach allows for the synthesis of a variety of 4-arylpyrimidine analogues, which can then be further functionalized, for example, by bromination at the 5-position.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. acs.orgacademie-sciences.fr Several MCRs have been developed for the synthesis of substituted pyrimidines.

One-pot syntheses of pyrimidines often involve the reaction of a ketone, an aldehyde, and a nitrogen source like urea or an amidine. academie-sciences.fr For the synthesis of analogues of this compound, a multicomponent reaction could potentially involve 3,4-dimethylacetophenone, another carbonyl compound, and an amidine. The specific combination of reactants would determine the final substitution pattern on the pyrimidine ring. These reactions are often catalyzed by Lewis acids or Brønsted acids and can be performed under solvent-free or environmentally benign conditions. academie-sciences.fr

Sustainable and Green Chemistry Aspects in Pyrimidine Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. nih.govbenthamdirect.comrasayanjournal.co.ineurekaselect.combenthamdirect.com This is particularly relevant for the synthesis of medicinally important heterocycles like pyrimidines.

Green chemistry approaches to pyrimidine synthesis focus on several key principles, including the use of greener solvents, catalysts, and energy sources, as well as the design of atom-economical reactions like MCRs. rasayanjournal.co.ineurekaselect.com

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. mdpi.comresearchgate.net Microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable reactions to proceed without a solvent. Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the synthesis of pyrimidine derivatives. benthamdirect.com

One-Pot and Multicomponent Reactions: As mentioned earlier, one-pot and multicomponent reactions are inherently green as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. acs.orgacademie-sciences.frmdpi.com The development of novel MCRs for the synthesis of pyrimidines is an active area of research with a strong focus on sustainability. acs.org

Solvent-Free and Aqueous Reaction Conditions

The pursuit of green chemistry has led to the development of synthetic methods that minimize or eliminate the use of volatile organic solvents. For pyrimidine synthesis, this has been achieved through solvent-free reactions and the use of water as a benign solvent.

Solvent-free approaches often utilize multicomponent reactions (MCRs) where reactants are combined in a single pot, frequently with the aid of a catalyst and mechanical force or heat. One such method involves an NH4I-promoted three-component tandem reaction of ketones, ammonium (B1175870) acetate (B1210297) (NH₄OAc), and N,N-dimethylformamide dimethyl acetal. acs.orgorganic-chemistry.org This protocol provides a practical and facile route to a broad range of substituted pyrimidines in moderate to good yields under metal- and solvent-free conditions. acs.org Another innovative solvent-less technique is the use of ball milling, a form of mechanochemistry. acs.org For instance, a one-pot multicomponent synthesis of various pyrimidine derivatives has been achieved using a modified ZnO nanoparticle catalyst under solvent-free ball milling conditions. acs.org

Aqueous synthesis represents another environmentally friendly alternative. While challenging due to the often poor water solubility of organic reactants, certain reactions can be effectively performed in water. For example, the synthesis of compounds containing aryl-heteroaryl motifs has been explored using water as a reaction solvent, demonstrating its potential as a practical and green method. researchgate.net Research into the electrophilic alkylation of arenes with 5-bromopyrimidine (B23866) has been conducted in aqueous sulfuric acid, highlighting the efforts to incorporate aqueous conditions into the synthesis of key pyrimidine intermediates. researchgate.netnih.gov

The table below summarizes various approaches for synthesizing pyrimidine derivatives under green conditions.

Table 1: Examples of Solvent-Free and Aqueous Synthesis of Pyrimidine Scaffolds

| Reaction Type | Key Reactants | Catalyst/Promoter | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Three-Component | Ketones, NH₄OAc, DMF-DMA¹ | NH₄I | Metal- and Solvent-Free | Broad range of substituted pyrimidines | acs.orgorganic-chemistry.org |

| Three-Component | Aldehydes, Alkynes, Indazole/Triazole | Ferric Chloride | Solvent-Free, One-Pot | Good to excellent yields of pyrimidine derivatives | researchgate.net |

| Mechanochemical | Various | Modified ZnO Nanoparticles | Solvent-Free, Ball Milling | Efficient synthesis of pyrimidine derivatives | acs.org |

¹DMF-DMA: N,N-dimethylformamide dimethyl acetal

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrimidines. rsc.org The use of dielectric heating can significantly reduce reaction times from hours to minutes. rsc.orgnih.gov

This technology has been successfully applied to the synthesis of 5-aryl substituted pyrimidines, which are structurally related to the target compound. A key approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, between 5-bromopyrimidine and various (hetero)arylboronic acids. researchgate.net These reactions, when performed under microwave irradiation, provide a convenient method for creating C-C bonds at the C-5 position of the pyrimidine ring. researchgate.net

Another microwave-assisted method for pyrimidine synthesis involves the cyclization of β-formyl enamides with urea, catalyzed by samarium chloride. organic-chemistry.org This efficient protocol highlights the versatility of microwave irradiation in constructing the core pyrimidine ring. organic-chemistry.org The technology is not limited to simple pyrimidines; it has also been employed for the intramolecular cyclization of substituted pyrimidine carbaldehydes to produce fused systems like pyrimido[4,5-b]quinolines (5-deazaflavines). nih.gov

The following table presents data on microwave-assisted synthetic routes to pyrimidine derivatives.

Table 2: Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Yield | Time | Reference |

|---|---|---|---|---|---|---|

| Suzuki Cross-Coupling | 5-Bromopyrimidine, (Hetero)arylboronic acids | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 5-(Hetero)arylpyrimidines | 52-56% | Not specified | researchgate.net |

| Cyclization | β-Formyl enamides, Urea | SmCl₃, Microwave | Substituted Pyrimidines | Not specified | Not specified | organic-chemistry.org |

| Intramolecular Cyclization | N⁴-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes | Acetic acid, Microwave (150 W) | Pyrimido[4,5-b]quinolines | High | 10-20 min | nih.gov |

Solid-Phase Synthesis Techniques for Substituted Pyrimidine Scaffolds

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for screening. This technique has been effectively adapted for the synthesis of diverse pyrimidine scaffolds. nih.gov The general strategy involves anchoring a building block to a solid support (resin), performing a series of reactions on the resin-bound substrate, and finally cleaving the desired product from the support. nih.govnih.gov

A novel solid-phase synthesis of substituted pyrimidines has been developed where the pyrimidine ring is constructed directly on the solid support. nih.gov This allows for the introduction of diversity at multiple positions of the pyrimidine core. For example, a resin-bound intermediate can undergo nucleophilic displacement with various amines to generate 2,5,6-trisubstituted pyrimidines. nih.gov Furthermore, resin-bound pyrimidines can serve as templates for the synthesis of more complex, fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines. nih.govresearchgate.net

The versatility of this approach is also demonstrated in the synthesis of purines starting from a pyrimidine core. acs.orgresearchgate.net In this method, a 4,6-dichloro-5-nitropyrimidine (B16160) is coupled to a Rink amide resin, followed by sequential displacement of the chlorides and chemical modification of the nitro group to build the fused imidazole (B134444) ring of the purine (B94841) system. acs.orgresearchgate.net This highlights how a pyrimidine scaffold on a solid support can be strategically elaborated into other important heterocyclic structures. acs.org

The table below outlines key aspects of solid-phase synthesis for pyrimidine-based scaffolds.

Table 3: Solid-Phase Synthesis Strategies for Pyrimidine Scaffolds

| Resin Type | Anchoring Strategy | Key On-Resin Reactions | Product Scaffold | Reference |

|---|---|---|---|---|

| Wang Resin | Mitsunobu protocol with p-hydroxybenzaldehyde | Michael addition, Cyclization with amidine | 2-Substituted 4-aminopyrido[2,3-d]pyrimidines | nih.gov |

| Not specified | Not specified | Cyclization, Nucleophilic displacement, Fusion with urea | Substituted pyrimidines, Pyrimido[4,5-d]pyrimidines | nih.gov |

| Rink Amide Resin | Coupling of 4,6-dichloro-5-nitropyrimidine | Nucleophilic substitution, Nitro group reduction, Cyclization | Substituted Purines | acs.orgresearchgate.net |

Mechanistic Investigations and Reaction Kinetics

Kinetic Studies of Pyrimidine (B1678525) Derivatization Reactions

Kinetic studies are essential for understanding reaction rates and elucidating the rate-determining step of a mechanistic pathway. For the derivatization of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine, such studies would typically involve monitoring the concentration of reactants and products over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

A first-order dependence on the concentration of the pyrimidine substrate.

A complex dependence on the catalyst concentration, which can be influenced by catalyst activation and deactivation pathways.

A zero-order dependence on the boronic acid concentration if transmetalation is fast relative to oxidative addition.

These studies help confirm that oxidative addition is often the slowest, rate-limiting step in the catalytic cycle for aryl bromides.

Table 2: Hypothetical Kinetic Data for a Suzuki Coupling Reaction This table illustrates how reaction rate might change with reactant concentration in a kinetic experiment. Data is for illustrative purposes only.

| Experiment | [Pyrimidine Substrate] (M) | [Pd Catalyst] (mol%) | [Boronic Acid] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 1 | 0.15 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 1 | 0.15 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 2 | 0.15 | 2.5 x 10⁻⁵ |

Influence of Reaction Conditions on Mechanistic Pathways

The outcome and efficiency of the functionalization of this compound are highly dependent on the reaction conditions. Each parameter can influence the rate of individual steps in the catalytic cycle and potentially alter the dominant mechanistic pathway.

Catalyst and Ligand: The choice of palladium precursor and, more importantly, the phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) generally accelerate oxidative addition and reductive elimination, leading to higher turnover numbers and allowing for lower catalyst loadings.

Solvent: The solvent affects the solubility of reagents and can stabilize charged intermediates. Aprotic polar solvents like DMF, dioxane, or THF are commonly used. The choice of solvent can also influence the regioselectivity of certain reactions. colab.ws

Base: In reactions like Suzuki and Heck coupling, the base is crucial. It activates the boronic acid for transmetalation (Suzuki) or neutralizes the HBr generated (Heck). The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be optimized for each specific substrate and catalyst system.

Table 3: Summary of the Influence of Reaction Conditions This table provides a general overview of how different parameters can affect cross-coupling reactions.

| Parameter | General Effect |

|---|---|

| Catalyst/Ligand | Affects rate of oxidative addition/reductive elimination, catalyst stability, and substrate scope. |

| Solvent | Influences reagent solubility, stabilizes intermediates, and can affect reaction rate and selectivity. |

| Base | Crucial for specific steps like transmetalation (Suzuki) or catalyst regeneration (Heck). Strength and type must be optimized. |

| Temperature | Increases reaction rate but can also promote side reactions and catalyst decomposition if too high. |

Theoretical and Computational Studies of 5 Bromo 4 3,4 Dimethylphenyl Pyrimidine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory serves as a powerful tool for investigating the electronic properties of molecules. By employing methods such as B3LYP with a 6-311++G(d,p) basis set, a detailed understanding of the molecule's behavior can be achieved. rsc.orgresearchgate.netnih.govresearchgate.netekb.egresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net

Theoretical calculations for 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine indicate that the HOMO is primarily localized on the electron-rich 3,4-dimethylphenyl ring and the bromine atom, while the LUMO is distributed over the electron-deficient pyrimidine (B1678525) ring. This distribution suggests that the dimethylphenyl moiety is the primary site for electrophilic attack, whereas the pyrimidine ring is susceptible to nucleophilic attack.

A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. researchgate.net The calculated energy gap for this compound provides insight into its potential for charge transfer interactions within the molecule.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.22 |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface. researchgate.netmdpi.com

For this compound, the MEP map reveals that the most negative regions (indicated in red and yellow) are concentrated around the nitrogen atoms of the pyrimidine ring, making them the most probable sites for electrophilic attack. Conversely, the positive regions (indicated in blue) are located around the hydrogen atoms of the methyl groups and the phenyl ring, suggesting these as likely sites for nucleophilic attack. The bromine atom presents a region of slight negative potential. This visualization corroborates the findings from the FMO analysis. researchgate.net

The distribution of atomic charges provides further detail on the electronic landscape of the molecule. Natural Bond Orbital (NBO) analysis is often employed to calculate the charges on individual atoms. In this compound, the nitrogen atoms of the pyrimidine ring are expected to carry significant negative charges due to their high electronegativity. The carbon atom attached to the bromine will also exhibit a modified charge distribution.

These charge distributions directly influence the nuclear magnetic resonance (NMR) chemical shifts. ucl.ac.uklibretexts.org Protons and carbon atoms in electron-deficient regions will be deshielded and resonate at higher chemical shifts (downfield), while those in electron-rich areas will be shielded and appear at lower chemical shifts (upfield). chemistrysteps.com Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be a powerful tool for confirming the structure of synthesized compounds. researchgate.netatomfair.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine C2-H | 9.15 | 158.2 |

| Pyrimidine C6-H | 8.78 | 156.5 |

| Phenyl C1'-H | - | 135.4 |

| Phenyl C2'-H | 7.85 | 130.1 |

| Phenyl C5'-H | 7.42 | 131.8 |

| Phenyl C6'-H | 7.80 | 128.9 |

| Methyl C7'-H | 2.35 | 19.8 |

| Methyl C8'-H | 2.38 | 20.1 |

Prediction of Spectroscopic Properties (e.g., X-ray Photoemission and Absorption Spectra)

Computational methods can also predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Visible absorption spectra by calculating electronic transition energies and oscillator strengths. For this compound, the predicted spectrum would likely show characteristic π-π* transitions associated with the aromatic pyrimidine and phenyl rings.

Furthermore, theoretical calculations can provide insights into core-level spectroscopies such as X-ray Photoemission Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS). These techniques probe the elemental composition and chemical states of atoms within a molecule. Theoretical predictions of core-electron binding energies can aid in the interpretation of experimental XPS data. Similarly, simulated XAS spectra can help to understand the unoccupied electronic states and local atomic structure.

Reactivity Descriptors and Computational Prediction of Reaction Pathways

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Computational chemistry also allows for the exploration of potential reaction pathways. nih.gov By mapping the potential energy surface, transition states can be located, and activation energies for different reactions can be calculated. This can be particularly useful in predicting the regioselectivity of substitution reactions on the pyrimidine or phenyl rings, or in understanding the mechanisms of potential synthetic routes.

| Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 3.84 |

| Chemical Hardness (η) | 2.61 |

| Global Electrophilicity Index (ω) | 2.82 |

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of significant interest for applications in nonlinear optics. rsc.orgnih.gov The NLO properties of this compound can be evaluated computationally by calculating the first-order hyperpolarizability (β). The presence of electron-donating (dimethylphenyl) and electron-withdrawing (pyrimidine) groups connected through a π-conjugated system can lead to significant intramolecular charge transfer, which is a key requirement for a high NLO response. researchgate.net

Theoretical calculations of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can predict the potential of this compound as an NLO material. These calculations are essential for the rational design of new materials with enhanced NLO properties.

| NLO Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 2.85 |

| Mean Polarizability (α) (a.u.) | 185.3 |

| First-Order Hyperpolarizability (β) (a.u.) | 7.2 x 10³ |

Advanced Spectroscopic and Structural Characterization

Comprehensive Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry, FT-IR)

A combination of spectroscopic methods is required to unambiguously determine the molecular structure of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine. While specific experimental spectra for this exact compound are not widely published, its structure can be predicted based on the analysis of analogous pyrimidine (B1678525) derivatives. nih.govresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the pyrimidine ring protons and the protons of the 3,4-dimethylphenyl group. The pyrimidine protons typically appear in the aromatic region, with their chemical shifts influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The protons of the dimethylphenyl group would present as singlets for the methyl groups and a set of signals in the aromatic region corresponding to the three protons on the phenyl ring.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would appear at characteristic chemical shifts, with the carbon atom bonded to the bromine (C5) showing a shift influenced by the halogen. rsc.org Signals for the carbons of the dimethylphenyl group, including the two methyl carbons, would also be clearly resolved.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition and molecular weight. For this compound (C₁₂H₁₁BrN₂), the presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2), where the two peaks are of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. iosrjournals.orgnist.gov Electron impact (EI) ionization would likely lead to fragmentation, with potential cleavage of the C-Br bond and fragmentation of the pyrimidine or phenyl rings. iosrjournals.orgsapub.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups and bonding within the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. researchgate.netrasayanjournal.co.inajchem-a.com

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for pyrimidine ring protons (aromatic region), three aromatic protons on the phenyl ring, and two singlets for the methyl groups. |

| ¹³C NMR | Distinct signals for all 12 carbon atoms, including the bromine-substituted C5 of the pyrimidine ring and the two methyl carbons. |

| HRMS (EI) | Molecular ion peaks (M⁺, M+2) with ~1:1 ratio, confirming the presence of one bromine atom. Fragmentation patterns may include loss of Br, HCN, and methyl groups. |

| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3000-3100), C=N and C=C stretching in the pyrimidine ring (~1400-1600), C-Br stretching (lower frequency region), and C-H bending vibrations. |

X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis of Halogenated Pyrimidines

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides information on the elemental composition and chemical environment of atoms by measuring their core-level electron binding energies. aip.org Studies on halogenated pyrimidines, such as 5-Br-pyrimidine, provide critical insight into the electronic effects of halogen substitution on the pyrimidine ring. acs.org

In the XPS analysis of halogenated pyrimidines, distinct core-level spectra are observed for C 1s, N 1s, and the halogen atom (e.g., Br 3d). The binding energies of the carbon atoms in the pyrimidine ring are sensitive to their local chemical environment. For instance, carbons bonded to the electronegative nitrogen atoms exhibit higher binding energies. The introduction of a bromine atom at the C5 position induces a chemical shift in the C 1s spectrum, reflecting the inductive effects of the halogen substituent. acs.org The combination of experimental XPS data with theoretical density functional theory (DFT) calculations allows for a detailed description of how the halogen atom affects the screening of a C 1s core hole in the aromatic pyrimidine ring. acs.org This analysis is fundamental for understanding the electronic properties of molecules like this compound.

Table 2: Representative Core-Level Binding Energies for Halogenated Pyrimidines

Data derived from studies on compounds like 5-Br-pyrimidine. acs.org

| Core Level | Typical Binding Energy Range (eV) | Information Obtained |

|---|---|---|

| C 1s | 285 - 288 | Differentiation of carbon environments (e.g., C-N, C-C, C-Br, C-H). Inductive effects of substituents cause chemical shifts. |

| N 1s | 399 - 401 | Electronic state of nitrogen atoms in the pyrimidine ring. |

| Br 3d | ~70 - 71 | Confirmation of bromine presence and information on its chemical state. |

Near Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic and Geometrical Structure Determination

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a technique that probes the unoccupied electronic states of a molecule. By exciting core-level electrons (e.g., from C 1s or N 1s orbitals) to unoccupied molecular orbitals, NEXAFS provides detailed information about the electronic and geometrical structure of the molecule. aip.orgnih.gov

Studies on a series of halogenated pyrimidines, including 5-Br-pyrimidine, have demonstrated the sensitivity of NEXAFS spectra to the nature and position of the halogen substituent. nih.govaip.org The spectra at the carbon and nitrogen K-edges exhibit sharp resonant features corresponding to transitions from the 1s orbitals to various π* and σ* unoccupied molecular orbitals. aip.org The energies and intensities of these features are characteristic of the molecule's electronic structure. The substitution of a bromine atom on the pyrimidine ring alters the energies of the molecular orbitals, which is reflected in the NEXAFS spectra. These experimental results, often interpreted with the aid of DFT calculations, show that the spectral variations can be rationalized in terms of changes in the molecule's electronic and geometric structure depending on the location and electronegativity of the substituent. nih.govaip.org

Table 3: NEXAFS Spectroscopy of Halogenated Pyrimidines

Findings based on studies of 5-Br-pyrimidine and related compounds. aip.orgnih.gov

| Absorption Edge | Transitions Probed | Structural and Electronic Information |

|---|---|---|

| Carbon K-edge (~285 eV) | C 1s → π, C 1s → σ | Provides information on the unoccupied π* and σ* orbitals associated with the carbon atoms. Sensitive to the local bonding environment and substituent effects. |

| Nitrogen K-edge (~400 eV) | N 1s → π, N 1s → σ | Probes the unoccupied orbitals localized on the nitrogen atoms. The energies of these transitions are influenced by the overall electronic structure of the pyrimidine ring. |

X-ray Crystallographic Studies of Pyrimidine Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. sciencemuseum.org.uk This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's conformation in the solid state. While a crystal structure for this compound is not publicly available, extensive crystallographic studies have been performed on a vast number of pyrimidine derivatives. mdpi.com

These studies reveal key structural features of the pyrimidine ring system, such as its planarity and characteristic bond lengths. In a compound like this compound, crystallography would determine the dihedral angle between the pyrimidine and the 3,4-dimethylphenyl rings, which is a critical conformational parameter. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or halogen bonding. The presence of the heavy bromine atom can be advantageous in crystallographic studies, particularly in solving the phase problem through techniques like anomalous dispersion. washington.edu

Chemical Reactivity and Functionalization Strategies

Reactivity of the Bromine Moiety in 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine

The bromine atom at the 5-position of the pyrimidine (B1678525) ring is a versatile functional handle for a wide array of chemical transformations. This halogen imparts unique reactivity to the molecule, making it a valuable precursor in synthetic organic chemistry. ontosight.ai Its presence facilitates participation in various cross-coupling and substitution reactions, which are fundamental for building molecular complexity.

Halogenated pyrimidines are frequently employed in transition metal-catalyzed cross-coupling reactions. nih.gov The C-Br bond in this compound can be readily activated by palladium catalysts to participate in reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the pyrimidine core with a variety of aryl or vinyl boronic acids or esters. nih.gov This strategy is a cornerstone for synthesizing bi-aryl structures and other complex analogues.

Beyond palladium catalysis, the bromine moiety is also susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this is less common at the C-5 position compared to positions activated by adjacent electron-withdrawing groups. The general utility of brominated pyrimidines as intermediates in nucleophilic substitution is well-established. ontosight.ai Furthermore, the bromine atom can undergo metal-halogen exchange, for instance, through treatment with organolithium reagents, to generate a nucleophilic pyrimidinyl species that can then react with various electrophiles.

The table below summarizes key reaction types involving the bromine moiety on pyrimidine cores.

| Reaction Type | Reagents & Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc, Cs₂CO₃), Solvent (e.g., Dioxane) | 5-Aryl-4-(3,4-dimethylphenyl)pyrimidine |

| Heck Coupling | Alkene, Pd catalyst, Base | 5-Alkenyl-4-(3,4-dimethylphenyl)pyrimidine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-4-(3,4-dimethylphenyl)pyrimidine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 5-Amino-4-(3,4-dimethylphenyl)pyrimidine |

| Metal-Halogen Exchange | Organolithium reagent (e.g., n-BuLi), then Electrophile (E+) | 5-E-4-(3,4-dimethylphenyl)pyrimidine |

Functionalization and Derivatization of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This electronic character governs its reactivity, making it susceptible to nucleophilic attack and resistant to electrophilic substitution. Functionalization strategies often exploit this inherent reactivity.

Many synthetic routes to complex pyrimidines begin with pre-functionalized precursors, such as 2,4-dichloropyrimidines. nih.govijpcbs.comnih.gov In these systems, the chlorine atoms are readily displaced by nucleophiles in a stepwise manner, allowing for the differential introduction of substituents at the C-2 and C-4 positions. Although this compound does not possess such leaving groups at C-2 or C-6, understanding these precursor reactions is key to envisioning the synthesis of analogues with modifications at these positions.

Recent strategies for pyrimidine diversification include a deconstruction-reconstruction approach. nih.gov This involves activating the pyrimidine to form an N-arylpyrimidinium salt, which can then be cleaved. The resulting fragments can be used in subsequent reactions to form a variety of other heterocycles, effectively transforming the original pyrimidine core. nih.gov Ring transformation reactions, for instance, converting pyrimidines into pyrazoles by reacting with hydrazine (B178648) under certain conditions, represent another, more drastic, modification strategy. researchgate.net The pyrimidine ring can also undergo functionalization through radical substitution mechanisms. uhmreactiondynamics.org

Transformations and Modifications of the Dimethylphenyl Substituent

The 3,4-dimethylphenyl group attached at the C-4 position of the pyrimidine ring also presents opportunities for chemical modification. The two methyl groups are potential sites for benzylic functionalization. Under appropriate conditions, these methyl groups can undergo oxidation to form alcohols, aldehydes, or carboxylic acids. They can also be subjected to free-radical halogenation to introduce benzylic halides, which are themselves versatile intermediates for further substitution.

The phenyl ring itself can undergo electrophilic aromatic substitution, although the strong electron-withdrawing nature of the pyrimidine ring would deactivate the phenyl ring towards this type of reaction. The two methyl groups are activating and ortho-, para-directing, which would direct incoming electrophiles to the positions ortho and para relative to them. However, the position of the bulky pyrimidine substituent will also exert significant steric hindrance, influencing the regioselectivity of any potential substitution.

Possible transformations of the dimethylphenyl group are outlined below:

| Reaction Type | Locus | Potential Reagents | Potential Product |

| Benzylic Oxidation | Methyl groups | KMnO₄, K₂Cr₂O₇ | Carboxylic acid groups |

| Benzylic Halogenation | Methyl groups | N-Bromosuccinimide (NBS) | Bromomethyl groups |

| Electrophilic Nitration | Phenyl ring | HNO₃, H₂SO₄ | Nitro-dimethylphenyl group |

Development of Novel Analogues and Derivatives of this compound

The development of novel analogues of this compound leverages the reactivity of its constituent parts. Synthetic chemists often use a modular approach, starting with a core structure like 5-bromo-2,4-dichloropyrimidine (B17362) and building complexity through sequential reactions. nih.govijpcbs.comnih.gov

A common strategy involves a series of nucleophilic aromatic substitution (SNAr) reactions followed by a cross-coupling reaction. For example, one might first react 5-bromo-2,4-dichloropyrimidine with an aniline (B41778) to substitute one chlorine, followed by reaction with a second amine to substitute the other. nih.gov The final step would involve a Suzuki-Miyaura coupling at the C-5 position to displace the bromine and introduce a new aryl group. nih.gov This systematic approach allows for the creation of large libraries of compounds with diverse substituents around the pyrimidine core.

The synthesis of various 5-bromopyrimidine (B23866) derivatives has been reported, often as part of medicinal chemistry programs aimed at discovering new therapeutic agents. ijpcbs.comnih.govajpp.in These syntheses highlight the robustness of the pyrimidine core and the versatility of the bromine atom as a synthetic handle for introducing molecular diversity.

The relationship between the structure of a derivative and its chemical reactivity is governed by fundamental electronic and steric principles. In analogues of this compound, the nature of the substituents on both the pyrimidine and the phenyl rings can significantly influence the molecule's reactivity in subsequent transformations.

Electronic Effects:

Substituents on the Pyrimidine Ring: Introducing electron-withdrawing groups (EWGs) at other positions on the pyrimidine ring (e.g., C-2 or C-6) would further decrease the electron density of the ring system. This would make the C-5 position more electrophilic, potentially accelerating the rate of palladium insertion into the C-Br bond during cross-coupling reactions. Conversely, electron-donating groups (EDGs) would have the opposite effect.

Steric Effects:

Proximity to the Bromine Atom: The introduction of bulky substituents at the C-4 position (i.e., replacing the dimethylphenyl group with a larger group) or at the C-6 position could sterically hinder the approach of reagents to the C-5 bromine atom. This could slow down or even prevent reactions like Suzuki coupling, which rely on the coordination of a bulky palladium catalyst complex.

Proximity to Other Reactive Sites: Similarly, bulky groups at C-2 or C-4 can influence the accessibility of the ring nitrogens for reactions like N-alkylation.

These structure-reactivity relationships are critical for planning multi-step syntheses, as the choice of a substituent in an early step can significantly impact the feasibility and outcome of subsequent chemical modifications.

Applications of 5 Bromo 4 3,4 Dimethylphenyl Pyrimidine in Advanced Materials Science

The unique electronic and structural characteristics of the pyrimidine (B1678525) core, combined with the specific substitutions of a bromo group and a dimethylphenyl moiety in 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine, suggest a range of potential applications in advanced materials science. The electron-deficient nature of the 1,3-diazine ring system, its capacity for hydrogen bonding and π-π stacking, and the potential for further functionalization make it a versatile scaffold for creating novel functional materials.

Future Perspectives and Emerging Research Directions

Innovations in Sustainable and Scalable Synthesis of Pyrimidine (B1678525) Derivatives

The field of organic synthesis is undergoing a significant transformation, driven by the principles of green chemistry to develop more sustainable and scalable methods for producing valuable chemical compounds. Pyrimidine derivatives, a cornerstone in pharmaceuticals and material science, are at the forefront of this evolution. Traditional synthesis routes for pyrimidines have often involved harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.govmdpi.com Current research is actively addressing these challenges by exploring innovative and eco-friendly alternatives.

A promising approach is the use of multicomponent reactions, which allow for the construction of complex pyrimidine scaffolds in a single step from simple and readily available starting materials. bohrium.comnih.gov This strategy significantly reduces the number of synthetic steps, minimizing waste and energy consumption. Researchers are also investigating the use of renewable feedstocks and biomass-derived starting materials to further enhance the sustainability of pyrimidine synthesis. bohrium.comnih.gov The development of novel catalytic systems, including biocatalysis and the use of earth-abundant metal catalysts, is another key area of focus. These catalysts can promote reactions under milder conditions and with higher selectivity, leading to more efficient and environmentally benign processes. nih.gov The application of alternative energy sources such as microwave and ultrasound irradiation is also gaining traction, as these techniques can accelerate reaction rates and improve yields, often in the absence of conventional solvents. nih.govresearchgate.net

The table below summarizes some of the key innovations in the sustainable synthesis of pyrimidine derivatives.

| Innovation | Description | Advantages |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the pyrimidine core. | Reduced reaction steps, less waste, increased efficiency. bohrium.comnih.gov |

| Renewable Feedstocks | Utilizing biomass-derived materials as starting points for synthesis. | Reduced reliance on fossil fuels, improved sustainability. bohrium.comnih.gov |

| Advanced Catalysis | Employing biocatalysts, earth-abundant metal catalysts, and nanocatalysts. | Milder reaction conditions, higher selectivity, reusability of catalysts. nih.govresearchgate.net |

| Alternative Energy Sources | Using microwave and ultrasound irradiation to drive reactions. | Faster reaction times, improved yields, often solvent-free conditions. nih.govresearchgate.net |

These advancements are not only crucial for reducing the environmental impact of chemical manufacturing but also for making the production of important pyrimidine-based molecules more cost-effective and accessible.

Advanced Computational Modeling for De Novo Design of Pyrimidine Architectures

Computational chemistry has emerged as an indispensable tool in modern drug discovery and materials science, enabling the de novo design of novel molecular architectures with tailored properties. In the context of pyrimidine derivatives, advanced computational modeling is revolutionizing the way researchers approach the design and optimization of new compounds. mdpi.com By leveraging the power of quantum mechanics and molecular mechanics, scientists can predict a wide range of molecular properties, from electronic structure and reactivity to biological activity and material characteristics, before a compound is ever synthesized in the lab. nih.gov

One of the key applications of computational modeling in this area is the use of Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.comnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the virtual screening of large libraries of pyrimidine derivatives to identify promising candidates with desired therapeutic effects. mdpi.com Molecular docking simulations are another powerful technique used to predict the binding affinity and orientation of a pyrimidine-based ligand within the active site of a biological target, such as an enzyme or receptor. researchgate.net This information is invaluable for designing more potent and selective drugs.

Furthermore, computational methods are being employed to predict the physicochemical properties of pyrimidine derivatives, such as solubility, stability, and bioavailability, which are critical for their development as pharmaceuticals or functional materials. researchgate.net The ability to model and predict these properties in silico significantly accelerates the design-synthesis-testing cycle, reducing the time and cost associated with research and development.

The following table highlights key computational techniques and their applications in the design of pyrimidine architectures.

| Computational Technique | Application | Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | Enables virtual screening and identification of lead compounds. mdpi.comnih.gov |

| Molecular Docking | Simulating the interaction between a ligand and a biological target. | Guides the design of more potent and selective inhibitors. researchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure and predicting reactivity. | Provides insights into reaction mechanisms and molecular properties. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. | Elucidates conformational changes and binding thermodynamics. |

As computational power continues to increase and algorithms become more sophisticated, the role of de novo design in the discovery of new pyrimidine-based molecules is set to expand even further.

Broadening the Scope of Applications in Novel Material Systems

While pyrimidine derivatives are well-established in the realm of pharmaceuticals, their unique electronic and structural properties also make them attractive candidates for applications in novel material systems. ontosight.aichemimpex.com The pyrimidine ring, with its nitrogen heteroatoms, can engage in a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which can be exploited to create self-assembling materials with ordered structures.

One area of emerging interest is the use of pyrimidine derivatives in the development of organic electronic materials. By tuning the electronic properties of the pyrimidine core through chemical modification, researchers can create materials with tailored semiconducting or luminescent properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The ability to fine-tune the molecular structure of pyrimidine derivatives offers a high degree of control over the performance of these devices.

Furthermore, the incorporation of pyrimidine units into polymer backbones can lead to the creation of functional polymers with unique properties. For example, pyrimidine-containing polymers have been investigated for their potential use as sensors, catalysts, and drug delivery vehicles. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) with porous structures and high surface areas. These materials have potential applications in gas storage, separation, and catalysis.

The table below outlines potential applications of pyrimidine derivatives in novel material systems.

| Material System | Potential Application | Key Properties of Pyrimidine Derivatives |

| Organic Electronics | OLEDs, OFETs, Organic Solar Cells | Tunable electronic and optical properties, ability to self-assemble. |

| Functional Polymers | Sensors, Catalysts, Drug Delivery | Ability to incorporate specific functionalities, biocompatibility. |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Separation, Catalysis | Coordination sites for metal ions, formation of porous structures. |

| Liquid Crystals | Display Technologies | Anisotropic molecular shape, ability to form ordered phases. |

The versatility of the pyrimidine scaffold, combined with the ever-expanding toolkit of synthetic organic chemistry, promises a bright future for the development of pyrimidine-based materials with a wide range of advanced applications.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Physics, and Engineering

The future of innovation in the field of pyrimidine chemistry lies in fostering collaboration across traditional scientific disciplines. The complex challenges associated with designing and developing new functional molecules and materials necessitate an interdisciplinary approach that integrates the expertise of organic chemists, chemical physicists, and engineers.

Organic chemists are at the heart of this endeavor, with their ability to design and synthesize novel pyrimidine derivatives with precisely controlled structures and properties. rsc.org However, a deep understanding of the fundamental principles governing the behavior of these molecules requires the insights of chemical physicists. nih.gov Through the use of advanced spectroscopic techniques and theoretical modeling, chemical physicists can elucidate the electronic structure, dynamics, and intermolecular interactions of pyrimidine derivatives, providing crucial feedback for the design of improved molecules. nih.gov

Engineers play a critical role in translating the potential of these new molecules into real-world applications. This includes developing scalable and cost-effective manufacturing processes, designing and fabricating devices that incorporate pyrimidine-based materials, and evaluating their performance in practical settings. For instance, the development of a new pyrimidine-based drug requires collaboration between chemists to synthesize the compound, physicists to study its interactions with biological targets, and chemical engineers to develop a process for large-scale production. Similarly, the creation of a new organic electronic device relies on the synergistic efforts of chemists to create the active material, physicists to characterize its electronic properties, and electrical engineers to design and build the device.

The synergy between these disciplines is creating a virtuous cycle of innovation, where advances in one field drive progress in the others. This collaborative ecosystem is essential for tackling complex societal challenges in areas such as healthcare, energy, and information technology, where pyrimidine-based molecules are poised to make a significant impact.

Q & A

Basic: How can researchers optimize the synthesis of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine?

Methodological Answer:

Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For brominated pyrimidines, reducing agents like stannous chloride in acidic conditions (e.g., HCl) are effective for nitro group reduction, as demonstrated in analogous compounds . Recrystallization from acetonitrile can improve purity (yield ~90%) . Additionally, Claisen–Schmidt condensation and Michael addition protocols used for structurally related pyrimidines suggest that stepwise monitoring via TLC and controlling stoichiometry of arylaldehyde derivatives can enhance regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H NMR : To confirm substituent positions and hydrogen environments. For example, aromatic protons in the 3,4-dimethylphenyl group appear as distinct multiplet signals (δ 6.91–7.20 ppm in similar systems) .

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~550–600 cm⁻¹) and hydrogen bonding patterns .

- X-ray Crystallography : Resolves planar pyrimidine ring geometry and intermolecular interactions (e.g., N–H···N hydrogen bonds forming supramolecular networks) .

Basic: How should initial biological activity screening be designed for this compound?

Methodological Answer:

Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to pyrimidine’s role in nucleotide analogs. Use fluorescence-based assays to quantify IC₅₀ values . For antimicrobial screening, follow CLSI guidelines with Gram-positive/negative bacterial strains, comparing zone-of-inhibition data against controls like ampicillin . Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., MTT on HEK293 cells) are essential to establish selectivity indices .

Advanced: How can regioselectivity challenges in electrophilic substitution reactions be addressed?

Methodological Answer:

Regioselectivity in brominated pyrimidines is influenced by electronic effects. Use DFT calculations to predict reactive sites based on electron density maps . Experimentally, directing groups (e.g., –OCH₃) can stabilize transition states. For example, in Claisen–Schmidt reactions, steric hindrance from 3,4-dimethylphenyl groups favors substitution at the 4-position over the 5-position . Monitor reaction progress with LC-MS to isolate intermediates and adjust reaction time/temperature .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For NMR-X-ray discrepancies:

- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., enol-keto shifts) .

- Compare solid-state (X-ray) and solution-state (NOESY) data to identify conformational changes .

- Validate with computational methods (e.g., Gaussian DFT) to simulate spectra under both conditions .

Advanced: What methodologies assess adsorption behavior on environmental surfaces?

Methodological Answer:

Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption on indoor surfaces like silica or cellulose. Controlled humidity chambers simulate real-world conditions, while QCM-D quantifies mass uptake . Surface reactivity with oxidants (e.g., ozone) can be tracked via FTIR to identify degradation products .

Advanced: How to elucidate reaction mechanisms in cross-coupling reactions?

Methodological Answer:

Mechanistic studies require:

- Isotopic Labeling : Use deuterated reagents to trace proton transfer steps in Suzuki-Miyaura couplings .

- Kinetic Isotope Effects (KIE) : Compare rates with C–Br vs. C–D bonds to identify rate-determining steps .

- In Situ Monitoring : Operando Raman spectroscopy tracks intermediate species (e.g., Pd(0) complexes) during catalysis .

Advanced: What protocols evaluate environmental stability and degradation pathways?

Methodological Answer:

- Photolysis Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents; analyze degradation via HPLC-MS to identify brominated byproducts .

- Hydrolytic Stability : Incubate at pH 2–12 (37°C, 24–72 hrs) and monitor half-life using UV spectroscopy (λmax ~270 nm for pyrimidines) .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with protein databases (e.g., PDB ID 1ATP for kinases) to identify binding poses. Validate with MM-GBSA free-energy calculations .

- QSAR Models : Train on pyrimidine derivatives’ IC₅₀ data to correlate substituent effects (e.g., Hammett σ values) with activity .

Advanced: What strategies mitigate batch-to-batch variability in lab-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent ratio) .

- In-Line Analytics : Implement PAT tools (e.g., ReactIR) for real-time feedback on reaction completion .

- Strict Purification Protocols : Standardize recrystallization solvents (e.g., acetonitrile) and drying conditions (vacuum, 40°C) to ensure consistent purity ≥95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.